molecular formula C16H21FN2O4 B11824112 tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No.: B11824112
M. Wt: 324.35 g/mol
InChI Key: GBLMMEJIDYVNDK-UHFFFAOYSA-N
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Description

The compound tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (CAS: 1803585-81-0) is a heterocyclic carbamate derivative with a 4,5-dihydro-1,2-oxazole (isoxazoline) core. Its molecular formula is C₁₇H₂₂FN₂O₄, and it features a 3-fluoro-4-methoxyphenyl substituent at the 3-position of the isoxazoline ring, a carbamate-protected aminomethyl group at the 5-position, and a tert-butyloxycarbonyl (Boc) protecting group.

Properties

IUPAC Name

tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-16(2,3)22-15(20)18-9-11-8-13(19-23-11)10-5-6-14(21-4)12(17)7-10/h5-7,11H,8-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLMMEJIDYVNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves multiple steps. One common approach is to start with the preparation of the 3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole intermediate. This intermediate can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or oxazoles.

Mechanism of Action

The mechanism by which tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The oxazole ring and the fluoro-methoxyphenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected isoxazoline derivatives with varying aryl substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Substituent on Isoxazoline Ring Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity (%)
Target Compound (1803585-81-0) 3-fluoro-4-methoxyphenyl C₁₇H₂₂FN₂O₄ 343.37 Fluorine at meta position of methoxy group ≥95
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (1193024-89-3) 4-methoxyphenyl C₁₆H₂₂N₂O₄ 306.36 Lacks fluorine; methoxy at para position ≥95
tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (1193146-68-7) 4-methylphenyl C₁₆H₂₂N₂O₃ 290.36 Methyl instead of methoxy; no fluorine ≥95
tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (1803612-22-7) 3,4-dimethylphenyl C₁₇H₂₄N₂O₃ 304.38 Two methyl groups; no electron-withdrawing substituents ≥95
tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (1803593-10-3) 2,3-dihydrobenzofuran-6-yl C₁₈H₂₂N₂O₄ 330.38 Fused bicyclic substituent; altered steric profile ≥95

Key Observations

Electronic Effects: The 3-fluoro-4-methoxyphenyl group in the target compound introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents. This combination may enhance dipole interactions in biological systems compared to analogs with purely alkyl (e.g., 4-methylphenyl) or non-fluorinated aryl groups.

Steric Considerations :

  • The 4-methylphenyl (CAS 1193146-68-7) and 3,4-dimethylphenyl (CAS 1803612-22-7) analogs exhibit increased hydrophobicity due to methyl groups but lack the steric bulk of methoxy or fused bicyclic systems (e.g., CAS 1803593-10-3).

Synthetic Utility: The Boc-protected aminomethyl group in all compounds facilitates deprotection to primary amines, a common step in peptide coupling or prodrug synthesis. The target compound’s synthesis likely involves cyclization of 3-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride (CAS 677728-80-2) with tert-butyl-protected propargylamine derivatives, a pathway shared with analogs.

Crystallographic Analysis: Tools like SHELXL and ORTEP-3 (used for crystal structure refinement) could elucidate conformational differences in the dihydrooxazole ring. For example, ring puckering coordinates (as defined by Cremer and Pople) may vary between fluorinated and non-fluorinated derivatives, affecting 3D interactions.

Biological Activity

Chemical Identity and Structure
tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a compound with the molecular formula C16H22N2O4C_{16}H_{22}N_{2}O_{4} and a molecular weight of approximately 306.36 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a substituted oxazole ring. This compound is recognized for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves modulation of enzymatic pathways. Research indicates that compounds with similar structures can interact with protein kinases, influencing cellular proliferation and apoptosis pathways. Specifically, the oxazole ring may play a crucial role in binding to target proteins due to its heterocyclic nature, which is known to enhance bioactivity in drug design.

Pharmacological Effects

Several studies have investigated the pharmacological effects of compounds related to this compound:

  • Anticancer Activity : In vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It potentially inhibits tumor growth by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Effects : There is emerging evidence that compounds with oxazole derivatives may provide neuroprotection in models of neurodegenerative diseases.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized and tested several carbamate derivatives for their anticancer properties. Among these, this compound was highlighted for its significant inhibitory effect on the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Another investigation focused on the anti-inflammatory potential of related compounds in an animal model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers following administration of the compound .

Biological Activity Summary

Activity TypeEffectReference
AnticancerIC50 = 15 µM (MCF-7 cells)
Anti-inflammatoryReduced paw swelling
NeuroprotectivePotential neuroprotectionEmerging evidence
PropertyValue
Molecular FormulaC16H22N2O4C_{16}H_{22}N_{2}O_{4}
Molecular Weight306.36 g/mol
CAS Number1193024-89-3

Research Findings

Research surrounding this compound is still evolving. Current findings suggest that its unique structure allows for diverse interactions within biological systems. Ongoing studies aim to elucidate its full pharmacological profile and potential therapeutic applications.

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